Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
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Overview
Description
“Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” is a chemical compound with the molecular formula C9H10O5S . It has an average mass of 230.238 Da and a monoisotopic mass of 230.024887 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylate group and a 2-methoxy-2-oxoethoxy group . The exact structure can be represented by the SMILES string: COC(=O)COC1=C(SC=C1)C(=O)OC .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in a variety of reactions. For instance, they can undergo condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Scientific Research Applications
Electrochemical Synthesis and Applications
- Polymeric Films and Electrical Conductivity : Thiophene derivatives, including those with methoxy substitutions, have been studied for their ability to form polymeric films through electrochemical oxidation. Such polymers display electrical conductivity and exhibit reversible color changes due to the charge-discharge process, which is observable via UV-visible spectroscopy. This property is significant for applications in electronic devices and smart materials (Dian, Barbey, & Decroix, 1986).
Organic Synthesis and Chemical Transformations
- Synthetic Routes and Derivatives : Research into the reactions of methyl 3-hydroxythiophene-2-carboxylate, a compound closely related to the query chemical, has led to new routes for synthesizing mono- and dialkyl ethers of thiotetronic and α-halogenothiotetronic acids, showing the versatility of thiophene derivatives in organic synthesis and the potential for creating novel compounds with varied applications (Corral & Lissavetzky, 1984).
Medicinal Chemistry and Biological Activity
- Anti-proliferative Activity : Studies on thiophene derivatives have shown pronounced anti-proliferative activity and tumor cell selectivity, indicating their potential in cancer research. Compounds with specific substitutions on the thiophene ring demonstrated significant tumor selectivity and activity against various tumor cell lines, underscoring the therapeutic potential of methyl thiophene-2-carboxylate derivatives (Thomas et al., 2017).
Heterocyclic Chemistry
- Novel Heterocyclic Systems : The development of new synthetic methods involving thiophene derivatives has facilitated the creation of complex heterocyclic systems. These advancements contribute to the broader exploration of heterocyclic chemistry and the development of new materials and pharmaceuticals (Ahn et al., 2012).
Future Directions
The future research directions could involve exploring the biological activities of “Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate” and its derivatives, given the known biological activities of thiophene compounds . Additionally, developing efficient and scalable synthesis methods for this compound could be another area of interest.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5S/c1-12-7(10)5-14-6-3-4-15-8(6)9(11)13-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSARGZAIWIRTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(SC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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